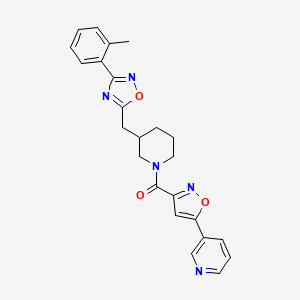
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound consists of a pyridine ring fused with an isoxazole moiety and a piperidine-linked oxadiazole derivative. The synthesis typically involves multi-step organic reactions, including cyclization and coupling techniques to form the desired structure. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
-
Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines.
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 0.48 Induction of apoptosis via caspase activation MEL-8 1.54 Cell cycle arrest at G1 phase CEM-13 0.19 Apoptotic pathway activation
The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
The biological activity of the compound appears to involve:
- Apoptosis Induction : Flow cytometry assays confirmed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity.
- Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest in the G1 phase, which is crucial for halting cancer cell proliferation.
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and target proteins involved in cancer progression .
Other Biological Activities
Besides anticancer properties, preliminary data suggest potential activities against:
-
Bacterial Infections : The compound may exhibit antibacterial properties due to its structural similarity to known antibiotics.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 16 µg/mL S. aureus 8 µg/mL
These findings indicate that further exploration into its antibacterial efficacy could be warranted .
Case Studies and Research Findings
Several studies have explored the efficacy of similar oxadiazole derivatives, providing a context for understanding the biological activity of this compound:
- Study on Oxadiazole Derivatives : A review highlighted that oxadiazole derivatives often exhibit potent anticancer activity due to their ability to induce apoptosis and inhibit cell proliferation .
- Preclinical Studies : In vivo studies demonstrated that compounds with similar structures significantly reduced tumor sizes in murine models, suggesting that this class of compounds could be developed further for clinical use .
Propriétés
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-6-2-3-9-19(16)23-26-22(32-28-23)12-17-7-5-11-29(15-17)24(30)20-13-21(31-27-20)18-8-4-10-25-14-18/h2-4,6,8-10,13-14,17H,5,7,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTIDTAFJXIDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














